Product packaging for Bicyclo[2.2.1]heptan-2-amine(Cat. No.:CAS No. 31002-73-0)

Bicyclo[2.2.1]heptan-2-amine

Cat. No.: B7770697
CAS No.: 31002-73-0
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-amine, also known as 2-aminonorbornane, is a versatile norcamphor-derived bicyclic amine that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and neuroscience research. This compound is characterized by its rigid bicyclic structure, which is used to confer conformational restraint in the design of biologically active molecules. Its primary research value lies in the development of novel N-methyl-D-aspartate (NMDA) receptor antagonists . The norcamphor (bicyclo[2.2.1]heptane) structure is a key pharmacophore for non-competitive antagonists acting at the Phencyclidine (PCP) binding site within the NMDA receptor channel . Researchers utilize this scaffold to design compounds that can inhibit excessive receptor activity, which is implicated in neurological conditions such as neuropathic pain, Parkinson's disease, and other neurodegenerative disorders . The exploration of this structure is part of a strategy to develop moderate-affinity channel blockers, which may offer a improved therapeutic window compared to high-affinity antagonists . The compound is supplied as a clear liquid that may solidify upon cooling. Researchers should note that this compound has multiple stereoisomers, including (1R,2S,4S) and (1S,2S,4R) forms, each potentially offering distinct pharmacological profiles . Recent patent literature also highlights ongoing innovation involving bicyclo[2.2.1]heptanamine-containing compounds, underscoring the continued industrial and academic interest in this chemotype . Handling and Safety: this compound is classified as a hazardous substance. It is highly flammable and causes severe skin burns and eye damage . It must be handled by trained personnel using appropriate personal protective equipment, in a well-ventilated area, and stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B7770697 Bicyclo[2.2.1]heptan-2-amine CAS No. 31002-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptan-2-amine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40953127
Record name Bicyclo[2.2.1]heptan-2-amine
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Molecular Weight

111.18 g/mol
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CAS No.

822-98-0, 7242-92-4, 31002-73-0
Record name 2-Aminonorbornane
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Record name Bicyclo(2.2.1)heptan-2-amine
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Record name exo-2-Bornanamine
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Significance of the Bicyclo 2.2.1 Heptane Scaffold in Chemical Sciences

The bicyclo[2.2.1]heptane framework, also known as norbornane (B1196662), is a privileged structure in chemistry. rsc.org Its rigid and conformationally constrained nature provides a unique three-dimensional arrangement of substituents, which can significantly influence a molecule's physical, chemical, and biological properties. ontosight.aismolecule.com This structural rigidity can reduce the entropic penalty associated with binding to biological targets, potentially leading to enhanced affinity and selectivity. chemrxiv.org

In medicinal chemistry, the bicyclo[2.2.1]heptane scaffold is a recurring motif in a variety of bioactive molecules and clinical drug candidates. rsc.orgnih.gov Its incorporation into drug design is a widely used strategy to impart favorable pharmacokinetic properties and unique three-dimensional shapes. nih.gov For instance, derivatives of this scaffold have been investigated as antagonists for chemokine receptors like CXCR2, which are implicated in cancer metastasis. nih.gov The bicyclic structure is thought to enhance receptor-binding affinity.

Beyond pharmaceuticals, the bicyclo[2.2.1]heptane scaffold is crucial in asymmetric synthesis and catalysis. Chiral auxiliaries and ligands derived from this framework are instrumental in controlling the stereochemical outcome of chemical reactions. rsc.org Furthermore, its derivatives are explored as building blocks for advanced materials and polymers. smolecule.comontosight.ai

Evolution of Research on Bridged Ring Amines

The study of bridged-ring amines, a class of compounds characterized by a nitrogen atom within a bicyclic or polycyclic system, has a rich history. Early research focused on the synthesis and fundamental reactivity of these structurally complex molecules. Methods like the Hofmann degradation of amides, while historically significant, often suffered from poor regioselectivity.

A significant advancement in the synthesis of bridged-ring amines was the development of transannular reactions. These intramolecular cyclizations of medium-sized rings containing both an amine and a reactive functional group proved to be a versatile method for constructing bridged systems, driven by the release of transannular strain. nih.gov The Hofmann-Löffler-Freytag (HLF) reaction, a well-established method for synthesizing pyrrolidines, has more recently been adapted for the formation of bridged bicyclic amines through intramolecular C–H bond amination. nsf.govacs.org

Modern synthetic strategies employ a variety of sophisticated techniques, including cascade reactions, multicomponent reactions, and transition-metal-catalyzed processes, to construct these intricate architectures with high efficiency and stereocontrol. rsc.orgnih.gov The development of biocatalysis, utilizing enzymes like amine transaminases, has also opened new avenues for the stereoselective synthesis of bridged bicyclic amines, addressing the challenges posed by their sterically demanding structures. rsc.org

Scope and Objectives of Contemporary Bicyclo 2.2.1 Heptan 2 Amine Research

Diels-Alder Reaction Strategies

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the construction of the bicyclo[2.2.1]heptane skeleton. google.commdpi.comicm.edu.pl This pericyclic reaction typically involves the reaction of a conjugated diene with a substituted alkene (dienophile) to form a substituted cyclohexene (B86901) derivative. icm.edu.pl

Intermolecular Diels-Alder Reactions for Bicyclo[2.2.1]heptane Framework Construction

The most common approach to the bicyclo[2.2.1]heptane core involves the intermolecular Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. google.commdpi.com Cyclopentadiene derivatives are frequently employed as the diene component due to their high reactivity. acs.org The choice of dienophile is critical as it introduces the necessary functionality for subsequent conversion to the amine group.

A notable example is the reaction of cyclopentadiene with nitroalkenes, such as (E)-3-methyl-1-nitrobut-1-ene, to form the corresponding nitro-substituted bicyclo[2.2.1]heptane adduct. google.com This reaction can be conducted at elevated temperatures in a sealed vessel or under milder conditions using specific solvents like hexafluoroisopropanol, which can significantly improve the endo-selectivity. google.com Theoretical studies using Conceptual Density Functional Theory (CDFT) have been employed to understand the reactivity and regioselectivity of these reactions. mdpi.com

Other dienophiles, such as acrylates and crotonaldehyde, have also been utilized. For instance, the reaction of 2-butene (B3427860) with cyclopentadiene yields 5,6-dimethylbicyclo[2.2.1]hept-2-ene. google.com Furthermore, novel dienes like 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes have been developed to synthesize bicyclo[2.2.1]heptane skeletons with oxygen-functionality at the bridgehead carbons. acs.orgnih.gov

Table 1: Examples of Intermolecular Diels-Alder Reactions for Bicyclo[2.2.1]heptane Synthesis

Diene Dienophile Product Reference
Cyclopentadiene (£)-3-methyl-1-nitrobut-l-ene 3-isopropyl-2-nitrobicyclo[2.2.1]hept-5-ene google.com
Cyclopentadiene 2-Butene 5,6-dimethylbicyclo[2.2.1]hept-2-ene google.com
5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes Various dienophiles Bicyclo[2.2.1]heptane with oxy-functionalized bridgehead carbons acs.orgnih.gov
3-Furylamines Methyl acrylate 7-Oxabicyclo[2.2.1]heptanones researchgate.net

Stereochemical Control in Diels-Alder Approaches Utilizing Chiral Auxiliaries and Asymmetric Catalysis

Controlling the stereochemistry of the bicyclo[2.2.1]heptane product is crucial for its application in synthesizing enantiomerically pure compounds. Asymmetric Diels-Alder reactions have been developed using chiral auxiliaries, chiral catalysts, and organocatalysis to achieve high levels of stereocontrol. nih.govacs.org

Chiral Lewis acids can catalyze the Diels-Alder reaction, leading to the formation of bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios (er). nih.govacs.org For example, a sequential Diels-Alder/rearrangement reaction catalyzed by a chiral Lewis acid can produce (+)-herbanone with an er up to 96.5:3.5. acs.org Similarly, organocatalytic formal [4+2] cycloaddition reactions provide access to a variety of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner under mild conditions. rsc.org

Hydrogen bond donor catalysts, particularly those derived from helicenes, have shown promise in catalyzing the nitroalkene Diels-Alder reaction with excellent enantioselectivity and periselectivity. mdpi.com Theoretical studies, such as those employing the Molecular Electron Density Theory (MEDT), have been used to analyze and predict the high stereoselectivity observed in these reactions. icm.edu.pl

Table 2: Asymmetric Diels-Alder Approaches

Catalyst Type Diene Dienophile Key Feature Reference
Chiral Lewis Acid 2,3-dimethyl-1,3-butadiene Methacrolein Enantioselective construction of bicyclo[2.2.1]heptanones acs.org
Organocatalyst Various Various Enantioselective access to bicyclo[2.2.1]heptane-1-carboxylates rsc.org
Helical-Chiral Hydrogen Bond Donor 5-Substituted pentamethylcyclopentadiene Nitroalkene Enantio- and periselective reaction mdpi.com

Post-Diels-Alder Functionalization for Amine Moiety Introduction

Once the bicyclo[2.2.1]heptane framework is constructed, the next step involves the introduction of the amine group. This is typically achieved through the chemical transformation of a functional group incorporated during the Diels-Alder reaction. google.comgoogle.com

A common strategy is the reduction of a nitro group, which was introduced using a nitroalkene as the dienophile. google.comgoogle.com Catalytic hydrogenation is an effective method for this transformation. google.com For instance, the nitro group in a bicyclic adduct can be reduced to an amine using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Other functional groups such as nitriles and amides can also be reduced to amines. google.com

In some cases, a multi-step sequence is required. For example, a ketone on the bicyclic framework can be converted to an oxime, which is then reduced to the amine. Another route involves the conversion of a carboxylic acid to an amide, followed by a Hofmann rearrangement, although this method is less common due to potential side reactions.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation and other reduction methods are pivotal not only for introducing the amine functionality but also for modifying the bicyclic core itself, for instance, by saturating any remaining double bonds. google.com

Reduction of Bicyclo[2.2.1]heptan-2-one Derivatives

Bicyclo[2.2.1]heptan-2-one, commonly known as norcamphor (B56629), and its derivatives are key intermediates in the synthesis of this compound. wpmucdn.com Reductive amination of norcamphor is a direct route to the target amine. This can be achieved using various reducing agents in the presence of an ammonia (B1221849) source.

Alternatively, the ketone can first be reduced to the corresponding alcohol, bicyclo[2.2.1]heptan-2-ol. researchgate.net This alcohol can then be converted into a good leaving group (e.g., a mesylate or tosylate) and subsequently displaced by an azide ion (N₃⁻). Finally, the resulting azide is reduced to the amine, for example, through Staudinger reduction or catalytic hydrogenation. researchgate.net A more direct, albeit lower-yielding, method is the catalytic hydrogenation of norcamphor over a palladium on carbon catalyst under hydrogen pressure.

Asymmetric Hydrogenation Utilizing Chiral Catalysts (e.g., Ru-BINAP Complexes)

For the synthesis of enantiomerically pure this compound derivatives, asymmetric hydrogenation is a powerful technique. Chiral catalysts, particularly ruthenium complexes bearing the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand, have proven to be highly effective for the asymmetric hydrogenation of ketones and other prochiral substrates. sioc-journal.cnnih.govwikipedia.org

The Ru-BINAP catalyst system can achieve high enantioselectivity in the reduction of functionalized ketones. wikipedia.orgethz.ch The mechanism of these hydrogenations often proceeds via a monohydride-unsaturate pathway. nih.gov The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride delivery to the substrate, resulting in the preferential formation of one enantiomer. sioc-journal.cn These catalysts can be used in homogeneous solution or immobilized on solid supports like silica, which facilitates catalyst recovery and reuse. rsc.org

Table 3: Catalysts for Asymmetric Hydrogenation

Catalyst System Substrate Type Key Feature Reference
Ru(CH₃COO)₂(S)-binap α-(acylamino)acrylic esters Proceeds via a monohydride-unsaturate mechanism nih.gov
BINAP/diamine-Ru Functionalized and simple ketones Effective for a broad range of ketones wikipedia.org
Immobilized BINAP-Ru Enamides, β-keto-esters, aromatic ketones Allows for catalyst recycling rsc.org

Reduction of Corresponding Nitro Compounds to Amines

A common and effective method for the synthesis of bicyclo[2.t.1]heptan-2-amine involves the reduction of the corresponding nitro compound. ontosight.ai This transformation is a cornerstone of amine synthesis in organic chemistry.

One approach involves the reduction of a nitro-containing intermediate, such as compound 5 , using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere to yield the aniline (B41778) compound 6 . nih.govrsc.orgrsc.org This catalytic hydrogenation is a widely used and generally efficient method. Another example is the reduction of (1S,2S,4R)-7,7-dimethyl-N-(2-nitrophenyl)-1-[(pyrrolidin-1-yl)methyl]bicyclo-[2.2.1]heptan-2-amine (2 ) with Pd-C in a hydrogen atmosphere to produce the corresponding diamine (3 ). mdpi.com

A specific synthetic route to rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride (1 ), also known as BRD4780, utilizes a Diels-Alder reaction followed by catalytic hydrogenation. google.com The Diels-Alder reaction of (£)-3-methyl-1-nitrobut-1-ene and cyclopentadiene produces a mixture of nitro-bicyclo[2.2.1]heptene isomers, which are then reduced to the corresponding amines. google.com

Below is a table summarizing the reduction of various nitro compounds to their corresponding this compound derivatives.

Starting Nitro CompoundReducing Agent/CatalystProductReference
Nitro-containing compound 5 H₂/Pd-CAniline compound 6 nih.govrsc.orgrsc.org
(1S,2S,4R)-7,7-dimethyl-N-(2-nitrophenyl)-1-[(pyrrolidin-1-yl)methyl]bicyclo-[2.2.1]heptan-2-amine (2 )Pd-C, H₂N¹-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}benzene-1,2-diamine (3 ) mdpi.com
(£)-3-methyl-1-nitrobut-1-ene and cyclopentadiene adductCatalytic Hydrogenationrac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride (1 ) google.com

Staudinger Reaction and Alternative Azide Reduction Methodologies

The Staudinger reaction provides a mild and selective method for the reduction of azides to amines, making it a valuable tool in the synthesis of this compound and its derivatives. wikipedia.orgorganic-chemistry.org The reaction involves the treatment of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) or tributylphosphine, to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis yields the desired amine and a phosphine oxide byproduct. wikipedia.org

A common synthetic strategy involves the conversion of a hydroxyl group to an azide, which is then reduced. For instance, a tertiary alcohol derived from the reaction of a Grignard reagent with norcamphor can be converted to an azide using sodium azide and phosphoryl chloride. This azide is then reduced to the corresponding amine via the Staudinger reaction or catalytic hydrogenation.

While the Staudinger reaction is effective, alternative methods for azide reduction are also employed. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common alternative. brookes.ac.uk Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent capable of converting bicyclic azides to amines. brookes.ac.uknih.gov For example, 2-phenylbicyclo[2.2.1]heptan-2-azide was successfully reduced to 2-phenylthis compound using LiAlH₄. nih.gov

Recent research has also explored other reducing systems. A combination of FeCl₃ and zinc has been shown to be a novel and chemoselective protocol for azide reduction. tandfonline.com Additionally, an electrochemical method using sodium ascorbate (B8700270) as a promoter with platinum electrodes has been developed for the convenient reduction of organo azides to their corresponding amines. orientjchem.orgresearchgate.net

A comparative analysis of different azide reduction methods is presented in the table below.

Azide PrecursorReduction MethodProductYieldReference
2-Azido-2-endo-,3,3-trimethyl-bicyclo[2.2.1]heptane (8 )10% Pd/C, H₂2-endo-,3,3-Trimethyl-bicyclo[2.2.1]heptan-2-amine (14 )90% brookes.ac.uk
2-Azido-2-endo-,3,3-trimethyl-bicyclo[2.2.1]heptane (8 )LiAlH₄2-endo-,3,3-Trimethyl-bicyclo[2.2.1]heptan-2-amine (14 )70% brookes.ac.uk
2-Azido-2-endo-,3,3-trimethyl-bicyclo[2.2.1]heptane (8 )Tributylphosphine, H₂O, HCl2-endo-,3,3-Trimethyl-bicyclo[2.2.1]heptan-2-amine (14 )58% brookes.ac.uk
2-Phenylbicyclo[2.2.1]heptan-2-azideLiAlH₄2-Phenylthis compound (4a )90% nih.gov
2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-azideLiAlH₄2-(4-Fluorophenyl)this compound (4b )70.8% nih.gov

Amination of Bicyclic Halides and Related Transformations

The direct amination of bicyclic halides is another important route for the synthesis of this compound and its derivatives. ontosight.ai This method typically involves the reaction of a bicyclic halide with an amine or an ammonia equivalent.

One approach is the alkylation of an amine with a bicyclic halide. For example, 2-phenylthis compound derivatives can be reacted with alkyl halides in the presence of a base like triethylamine (B128534) to yield N-substituted products. Similarly, N-(3-ethoxypropyl)this compound can be synthesized by the alkylation of this compound with 3-ethoxypropyl halides.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. A one-step approach to novel N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes has been achieved through the cross-coupling amination of heteroaryl halides with 7-azabicyclo[2.2.1]heptane, using palladium-bisimidazol-2-ylidene complexes as catalysts. nih.gov

Chemo- and Regioselective Transformations of Related Bicyclic Systems

The rigid bicyclo[2.2.1]heptane scaffold often allows for high chemo- and regioselectivity in chemical transformations. This is particularly important when synthesizing complex derivatives with specific stereochemistry.

In the synthesis of CXCR2 selective antagonists, a key step involves the nucleophilic substitution reaction of an aniline compound with 3,4-diethoxycyclobut-3-ene-1,2-dione. nih.gov The resulting intermediate then undergoes another substitution with this compound to yield the final products. nih.govrsc.org This sequential reaction demonstrates the controlled and selective formation of C-N bonds.

The reaction of aryl glycidyl (B131873) ethers with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methylamine has been shown to proceed with regioselectivity, primarily yielding the amino alcohol product resulting from the aminolysis of the epoxide. researchgate.net The regioselectivity of electrophilic additions to the double bond of 7-oxabicyclo[2.2.1]heptenes can also be controlled by remote substituents on the bicyclic ring. acs.org

Development of Novel Synthetic Routes for Specific Isomers and Analogues

The development of novel synthetic routes is crucial for accessing specific isomers and analogues of this compound with desired biological activities.

A multi-step synthesis for 1,3-disubstituted ureas containing a bicyclic lipophilic group involves the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with various amines, achieving yields of up to 82%. neicon.ru An alternative route utilizes the reaction of this compound with 1,1'-carbonyldiimidazole (B1668759), with yields reaching up to 94%. neicon.ru

The synthesis of specific isomers, such as the endo and exo forms of this compound, is often a key objective. Chiral resolution using techniques like HPLC with chiral columns can be employed to separate enantiomers. A route to mecamylamine (B1216088) and its analogues has been developed, allowing for the synthesis of derivatives with altered activity at nicotinic acetylcholine (B1216132) receptor subtypes. brookes.ac.uk

For the preparation of 2-aza-bicyclo[2.2.1]heptane-based DPP-4 inhibitors, a stereoselective synthesis of S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles has been developed starting from S- and R-1-phenylethylamine, respectively. nih.gov This approach avoids the need for diastereomer separation at a later stage. nih.gov The synthesis of BRD4780 enantiomers has been achieved on a multigram scale through the protection of the amine as a 4-nitrobenzyl carbamate (B1207046), which facilitates chiral SFC chromatography. acs.org

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of stereochemically pure this compound derivatives often relies on enantioselective and diastereoselective strategies to control the spatial arrangement of substituents on the bicyclic core.

A common approach involves the Diels-Alder reaction between cyclopentadiene and a trans-alkene, which can yield a racemic mixture of C2-endo-C3-exo and C2-exo-C3-endo products. google.com The ratio of these products is influenced by the nature of the substituents, solvent, and reaction temperature. google.com Subsequent separation of these diastereomers can be challenging but is often achievable through chromatographic techniques. google.com For instance, the synthesis of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride (also known as BRD4780) begins with a Diels-Alder reaction, which unfortunately produces a mixture of isomers requiring separation. google.comnih.gov

Another strategy is the use of chiral auxiliaries. For example, bornanesultam is a well-known chiral auxiliary derived from camphor (B46023) that can be employed to direct the stereochemical outcome of reactions involving the bicyclo[2.2.1]heptane scaffold. rsc.org Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of functionalized bicyclo[2.2.1]heptanes. rsc.org For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been developed to produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.org

Furthermore, diastereoselective [3 + 2] cycloadditions between tertiary amine N-oxides and substituted alkenes have been utilized to synthesize 7-azanorbornanes, which are structural analogs of this compound. nih.gov This method has been shown to be efficient and diastereoselective, providing a concise route to these bicyclic amines. nih.gov

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers a green and highly selective alternative for separating enantiomers of this compound and its precursors. This method leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Lipases are commonly employed for this purpose. For example, lipase (B570770) B from Candida antarctica (CaLB), often immobilized on magnetic nanoparticles (CaLB-MNPs) or as the commercial preparation Novozym 435, has been successfully used in the kinetic resolution of various racemic amines. uobabylon.edu.iq While CaLB-MNPs may exhibit lower activity compared to Novozym 435, they often demonstrate higher enantioselectivity. uobabylon.edu.iq

A notable application is the enzymatic resolution of endo-bicyclo[2.2.1]heptan-2-ol, a precursor to certain pharmaceutical agents. epo.org This process involves the partial transesterification of the racemic alcohol with an acyl donor in the presence of a lipase, yielding a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated. epo.orggoogle.com For instance, racemic endo-bicyclo[2.2.1]heptan-2-ol can be transesterified with 2,2,2-trichloroethyl butyrate (B1204436) using a mammalian pancreatic lipase. google.com

Chiral Chromatographic Separation Techniques (e.g., Supercritical Fluid Chromatography)

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers of this compound derivatives. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

High-performance liquid chromatography (HPLC) with chiral stationary phases is a widely used method. For instance, teicoplanin-based CSPs have been employed for the HPLC separation of enantiomers of various unnatural amino acids, including those with a bicyclo[2.2.1]heptane skeleton. mst.edu Columns such as CHIRALPAK AD-H and OJ-H are also effective for resolving enantiomers of this compound, typically using a mobile phase of hexane (B92381) and isopropanol.

Supercritical fluid chromatography (SFC) has gained popularity as a "greener" and often more efficient alternative to HPLC for chiral separations. nih.govmz-at.de SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic co-solvent like methanol. nih.govchromatographyonline.com The protection of the amine group, for example as a 4-nitrobenzyl carbamate (pNZ), can facilitate chiral SFC separation. nih.govbroadinstitute.org This approach has been successfully applied to the multigram-scale resolution of the enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride. nih.govbroadinstitute.orgacs.org

TechniqueChiral Stationary Phase (CSP)Mobile PhaseCompound TypeReference
Chiral HPLCTeicoplanin-basedHydro-organicUnnatural amino acids with bicyclo[2.2.1]heptane skeleton mst.edu
Chiral HPLCCHIRALPAK AD-H, OJ-HHexane-isopropanolThis compound
Chiral SFCVariousSupercritical CO2 with organic co-solvent (e.g., methanol)Protected this compound derivatives nih.govbroadinstitute.orgacs.org

Determination of Absolute and Relative Configurations Utilizing Advanced Spectroscopic and Diffraction Methods (e.g., Mosher Amides, VCD Spectroscopy, X-ray Analysis)

Once the stereoisomers of this compound derivatives are separated, determining their absolute and relative configurations is crucial. A combination of advanced spectroscopic and diffraction techniques is often employed for this purpose.

Mosher's Amide Analysis: This NMR-based method involves the derivatization of the chiral amine with an optically pure chiral reagent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric amides. acs.org By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the 1H NMR spectra, the absolute configuration of the original amine can be determined. google.comacs.org This method has been successfully used to determine the absolute configuration of the enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine. nih.govacs.org

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgrsc.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. mdpi.com By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration, the absolute configuration can be unambiguously assigned. nih.govacs.org VCD is particularly effective for conformationally rigid molecules like those with a bicyclo[2.2.1]heptane framework. nih.govacs.org

X-ray Crystallography: Single-crystal X-ray analysis provides a definitive determination of the absolute and relative stereochemistry of a crystalline compound. rsc.orgmolaid.com This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the crystal lattice. sid.ir The absolute configuration of a derivative of bicyclo[2.2.1]heptane-1-carboxylate has been unambiguously established using this method. rsc.org Similarly, the structures of various bicyclo[2.2.1]heptane derivatives have been confirmed by X-ray analysis. sigmaaldrich.cn

MethodPrincipleApplication ExampleReference
Mosher's Amide AnalysisNMR analysis of diastereomeric amides formed with a chiral reagent.Determination of the absolute configuration of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine enantiomers. google.comnih.govacs.org
Vibrational Circular Dichroism (VCD) SpectroscopyMeasures the differential absorption of circularly polarized infrared light.Assignment of the absolute configuration of bicyclo[2.2.1]heptane derivatives by comparing experimental and calculated spectra. nih.govacs.orgmdpi.com
X-ray CrystallographyDiffraction of X-rays by a single crystal to determine the 3D atomic arrangement.Unambiguous determination of the absolute and relative stereochemistry of crystalline bicyclo[2.2.1]heptane derivatives. rsc.orgmolaid.comsid.ir

Impact of Stereochemistry on Molecular Interactions and Biological Activity

The specific stereochemistry of this compound derivatives is a critical determinant of their molecular interactions and, consequently, their biological activity. The rigid and defined three-dimensional structure of the bicyclo[2.2.1]heptane scaffold allows for precise orientation of functional groups, which is essential for specific binding to biological targets such as receptors and enzymes. ontosight.ai

For example, derivatives of this compound have been investigated as antagonists for the CXCR2 chemokine receptor, which is implicated in inflammatory processes and cancer. The bicyclic structure is thought to enhance the binding affinity to the receptor. Similarly, certain derivatives have been studied as NMDA receptor antagonists and inhibitors of RNA virus replication.

The stereochemical arrangement of substituents can significantly influence the potency and selectivity of these compounds. For instance, the epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, a related bicyclic system, exhibit different biological activities. acs.org The development of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes has involved the design of compounds incorporating a 2-aza-bicyclo[2.2.1]heptane moiety, where the stereochemistry is crucial for inhibitory activity. researchgate.net

The conformationally constrained nature of the bicyclo[2.2.1]heptane system can also be exploited to mimic peptide turns. nih.gov For example, 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been synthesized as a novel gamma-turn mimic, with its structure confirmed by NMR spectroscopy. nih.gov

In essence, the stereochemistry of this compound and its derivatives is not merely a structural feature but a key factor that governs their function at the molecular level, making stereocontrolled synthesis and characterization indispensable in the development of new therapeutic agents and functional materials.

Advanced Spectroscopic and Structural Elucidation of Bicyclo 2.2.1 Heptan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[2.2.1]heptan-2-amine, providing profound insights into its complex three-dimensional structure.

Comprehensive ¹H NMR and ¹³C NMR for Structural Confirmation and Assignment

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for the structural confirmation of the bicyclo[2.2.1]heptane skeleton. The chemical shifts of the protons and carbons are highly dependent on their stereochemical environment, particularly whether the amine substituent at the C2 position is in the exo or endo configuration.

In ¹H NMR, the bridgehead protons (H1 and H4) typically appear as distinct multiplets. The proton attached to the carbon bearing the amine group (H2) is a key diagnostic signal. Its chemical shift and coupling constants differ significantly between the exo and endo isomers due to different dihedral angles with neighboring protons. Protons on the ethano-bridge (C5 and C6) and the methano-bridge (C7) exhibit complex splitting patterns resulting from vicinal and long-range couplings.

In ¹³C NMR, the seven carbon atoms of the bicyclo[2.2.1]heptane framework give rise to distinct signals. The chemical shift of C2 is directly influenced by the attached amino group. The bridgehead carbons (C1 and C4) and the remaining methylene (B1212753) carbons (C3, C5, C6, C7) can be assigned based on their chemical shifts and by using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For instance, in a derivative, 2-phenylthis compound, the carbon bearing the amine and phenyl groups (C2) resonates around 64.1 ppm, while the bridgehead carbons appear at 48.5 and 45.2 ppm. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative. nih.gov

Carbon Atom Chemical Shift (ppm)
C2 (C-N) 64.1
C1 48.5
C4 45.2
C3, C5, C6, C7 37.1, 36.9, 28.8, 24.8

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Regiochemistry and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for determining the precise regiochemistry and stereochemistry of this compound derivatives.

COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton. longdom.org Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. wikipedia.org This is crucial for distinguishing between protons on the different bridges and for confirming the position of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their through-bond connectivity. wikipedia.orglibretexts.org This is particularly powerful for differentiating between exo and endo isomers. For example, in an endo isomer, the H2 proton will show a NOE correlation with the H6-endo proton, whereas in the exo isomer, H2 will show a correlation with the bridgehead proton H1 and the H7-syn proton. mdpi.com This technique provides definitive evidence for the relative stereochemistry of the molecule. libretexts.orglibretexts.org

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. libretexts.org Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to the carbon signal it is attached to, enabling unambiguous assignment of the carbon skeleton. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. libretexts.org This is instrumental in piecing together the molecular structure, especially for assigning quaternary carbons and confirming the placement of substituents relative to the bicyclic framework. acs.org

Chemical Shift Analysis for Conformational and Steric Effects in Bicyclic Systems

The rigid nature of the bicyclo[2.2.1]heptane system leads to significant steric and conformational effects that are reflected in the NMR chemical shifts. nih.gov The strained framework can cause unusual shielding or deshielding of certain nuclei compared to more flexible acyclic or monocyclic systems. acs.org

Steric compression, for instance, can cause a proton to be significantly deshielded if it is forced into close proximity with another atom or a lone pair of electrons. nih.gov In azabicyclic systems analogous to this compound, intramolecular repulsive forces between a nitrogen lone pair and a nearby proton can lead to a downfield shift for that proton. nih.gov The magnitude of this shift is related to the distance and overlap between the interacting groups. Such analyses, often supported by computational modeling, allow for a detailed understanding of the molecule's preferred conformation in solution. rsc.orgauremn.org.brnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For example, the molecular formula C₇H₁₃N for the parent amine gives a calculated exact mass of 111.1048 u. nih.gov HRMS is used to confirm the elemental composition of newly synthesized derivatives. mdpi.com

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, producing a characteristic pattern of fragment ions that serves as a molecular fingerprint. The rigid bicyclic structure influences the fragmentation pathways. Common fragmentation for bicyclic compounds can involve a retro-Diels-Alder (rDA) type reaction. aip.org For 2-phenylthis compound, a prominent peak is observed at m/z 171, corresponding to the loss of an amino group ([M-16]⁺). nih.gov Tandem mass spectrometry (MS/MS) can be used to further analyze the fragmentation patterns of specific ions, providing deeper structural insights. naturalproducts.net

Table 2: Key Mass Spectrometry Data for a this compound Derivative. nih.gov

Ion m/z (relative abundance) Description
[M+H]⁺ 188 (10%) Protonated Molecular Ion

X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral molecules.

For derivatives of this compound, X-ray crystallography has been used to:

Unambiguously confirm the exo or endo stereochemistry of substituents.

Determine the absolute configuration of a single enantiomer, often by co-crystallizing with a chiral counter-ion or by using anomalous dispersion effects. google.comacs.org

Analyze the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amine group. researchgate.net

For example, the absolute configuration of an enantiomer of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride was definitively established using X-ray crystallography, which corroborated the assignments made by other techniques. acs.orgacs.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.

The process involves experimentally measuring the VCD spectrum of a chiral this compound derivative and comparing it to a spectrum predicted computationally, typically using density functional theory (DFT). wikipedia.orgrsc.org By comparing the experimental spectrum to the calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be assigned with a high degree of confidence. nih.gov This method has been successfully applied to assign the absolute stereochemistry of derivatives of this compound, providing a rapid and effective alternative to derivatization or crystallization methods. google.comacs.orgacs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy serves as a fundamental analytical technique for the characterization of this compound and its derivatives. By analyzing the absorption of infrared radiation, which excites molecular vibrations, this method provides direct evidence for the presence of key functional groups and can offer subtle clues about the molecule's conformational structure. The rigid Bicyclo[2.2.1]heptane framework, coupled with the primary amine group, gives rise to a characteristic spectral fingerprint.

Functional Group Identification

The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the amine (N-H) and the alkyl (C-H, C-C) moieties. As a primary amine, the molecule is expected to exhibit a distinctive set of bands that confirm the presence and nature of the -NH₂ group.

N-H Stretching Vibrations: Primary amines typically display two bands in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of this doublet is a clear indicator of the -NH₂ functional group.

N-H Bending Vibrations: A medium to strong absorption band, resulting from the scissoring or bending vibration of the primary amine group, is characteristically observed in the 1650-1580 cm⁻¹ region.

C-N Stretching Vibrations: The stretching of the carbon-nitrogen bond in aliphatic amines like this compound typically gives rise to a medium to weak absorption in the 1250-1020 cm⁻¹ range.

N-H Wagging Vibrations: A broad, strong band associated with the out-of-plane wagging of the N-H bonds can be found in the 910-665 cm⁻¹ region for primary amines.

C-H Stretching and Bending: The bicyclic alkyl framework produces strong, sharp peaks corresponding to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). Additional bands related to C-H bending vibrations are found in the 1470-1350 cm⁻¹ range.

The analysis of derivatives provides further insight. For instance, the IR spectrum of the related compound exo-N-Hydroxythis compound displays characteristic absorptions that align with its structure.

IR Spectral Data for exo-N-Hydroxythis compound
Frequency (cm⁻¹)Vibrational Mode Assignment
3252, 3160O-H and N-H Stretching
2961, 2869C-H Stretching (asymmetric and symmetric)
1495, 1449C-H Bending
1350C-H Bending
1087C-N Stretching
996, 860N-H Wagging / C-H Rocking

Conformational Insights

Distinguishing between the exo and endo stereoisomers of this compound using IR spectroscopy alone presents a significant challenge. Stereoisomers often exhibit very similar IR spectra because the vibrational modes of their functional groups are nearly identical. The bond strengths and atomic masses involved in the vibrations are the same for both isomers, leading to absorptions at very similar frequencies.

Computational Chemistry and Molecular Modeling of Bicyclo 2.2.1 Heptan 2 Amine

Quantum Mechanical Calculations (e.g., Ab Initio Studies) for Conformational Analysis and Prediction of Electronic Properties

Quantum mechanical calculations are fundamental for analyzing the conformational landscape and electronic characteristics of the rigid bicyclo[2.2.1]heptane framework. Due to the constrained nature of this bicyclic system, derivatives often exhibit a limited number of stable conformers, which can be effectively studied using computational methods.

For instance, studies on related bicyclo[2.2.1]heptane systems, such as camphor-containing Schiff bases and fluorinated norbornanols, employ quantum-chemical simulations to understand their structure. mdpi.combeilstein-journals.org Methodologies like Density Functional Theory (DFT), often with specific functionals such as CAM-B3LYP, are used to optimize molecular geometries and determine the relative energies of different conformers. mdpi.com The search for stable conformers can be initiated by varying key torsion angles, followed by optimization at stationary points on the potential energy surface. mdpi.combeilstein-journals.org

Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are applied to investigate stereoelectronic interactions. beilstein-journals.orgnih.gov These analyses can reveal non-covalent interactions, like intramolecular hydrogen bonds, which contribute to the stabilization of specific conformations. For example, in syn-exo-2-fluorobicyclo[2.2.1]heptan-7-ol, an F∙∙∙HO intramolecular hydrogen bond was identified and found to contribute to structural stabilization. beilstein-journals.orgnih.gov Such interactions are characterized by specific orbital interactions, like the nF→σ*OH interaction, which can be quantified through NBO analysis. beilstein-journals.orgnih.gov

Table 1: Theoretical Approaches in Conformational and Electronic Analysis

Method Application Insights Gained
Density Functional Theory (DFT) Geometry optimization, energy calculations Stable conformer identification, relative energies
CAM-B3LYP Functional Quantum-chemical calculations Optimization of molecular structures
Natural Bond Orbital (NBO) Analysis of orbital interactions Quantification of stereoelectronic effects (e.g., n→σ* interactions)

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Identification of intramolecular bonds (e.g., hydrogen bonds) and critical points |

Molecular Docking Simulations for Ligand-Receptor Interaction Mode Elucidation

Molecular docking is a computational technique extensively used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is particularly valuable for derivatives of bicyclo[2.2.1]heptan-2-amine, which are explored for various therapeutic applications.

In the development of novel antagonists for the CXCR2 chemokine receptor, molecular docking was used to illustrate the interaction mode of a lead compound bearing a bicyclo[2.2.1]heptane moiety. nih.govrsc.org Similarly, docking studies were performed on 1′-homocarbocyclic nucleoside analogs containing a substituted bicyclo[2.2.1]heptane fragment to predict their binding affinities and modes within the active site of viral enzymes like herpes simplex type-1 thymidine (B127349) kinase. mdpi.commdpi.com These simulations help in understanding how the rigid and three-dimensional shape of the bicyclic scaffold influences binding.

The process typically involves preparing the 3D structure of the protein receptor, often from the Protein Data Bank (PDB), and defining a binding site. The ligand is then flexibly docked into this site, and various scoring functions are used to estimate the binding affinity. The results, including docking scores and predicted hydrogen bond interactions, can guide the design of more potent and selective ligands. mdpi.com For example, docking studies of N-substituted bicyclo-heptane-2-amines at the NMDA receptor were performed to evaluate their potential as receptor antagonists. researchgate.net

Table 2: Examples of Molecular Docking Studies on Bicyclo[2.2.1]heptane Derivatives

Derivative Class Target Receptor Purpose of Study Reference
N,N′-diarylsquaramides CXCR2 Elucidate interaction mode for anti-cancer metastasis agents nih.govrsc.org
1′-Homocarbocyclic nucleosides Herpes Simplex Type-1 Thymidine Kinase Predict binding modes and affinities for antiviral activity mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies Supported by Computational Approaches

Computational methods play a crucial role in elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For derivatives of this compound, computational approaches help rationalize experimental findings and guide further chemical modifications.

In the pursuit of selective CXCR2 antagonists, a simple bicyclo[2.2.1] moiety was introduced into an N,N′-diarylsquaramide scaffold. rsc.org This modification led to a compound with a 113-fold selectivity for CXCR2 over the related CXCR1 receptor. rsc.org Computational docking helped to rationalize this observed activity and selectivity, providing a structural basis for the SAR. nih.govrsc.org By visualizing the binding pose, researchers can understand how the rigid bicyclic fragment fits into the receptor's binding pocket and makes favorable interactions, guiding the exploration of other bridged ring systems or substituents to optimize activity. nih.gov

Similarly, in the design of antiviral 1′-homocarbanucleosides, docking scores were correlated with experimental antiviral results (IC50 values). mdpi.com This correlation helps to validate the computational model and provides insights into which structural features are critical for activity. For instance, the orientation of the bicyclo[2.2.1]heptane scaffold and the hydrogen bonding patterns of its substituents can be directly linked to the observed biological potency. mdpi.com

Mechanistic Insights from Computational Studies (e.g., Reaction Pathways, Transition State Analysis, Molecular Orbital Matching)

Computational studies are invaluable for investigating reaction mechanisms, particularly for complex rearrangements involving radical intermediates. The rearrangement of azanorbornanic aminyl radicals, derived from the bicyclo[2.2.1]heptane framework, into 2,8-diazabicyclo[3.2.1]oct-2-ene systems has been examined computationally. acs.org

These studies analyze plausible reaction pathways, starting from the radical intermediate. acs.org They can map out the potential energy surface for competing reactions, such as a stepwise ring expansion versus a radical reduction via hydrogen atom transfer (HAT). acs.org By calculating the energies of intermediates and transition states, computational analysis can predict the most likely reaction outcome and explain the regioselectivity observed in experiments. This detailed mechanistic proposal, supported by calculations, is crucial for understanding the structural requirements that govern such rearrangements and for extending their synthetic utility. acs.org

Prediction of Spectroscopic Parameters and Structural Features

Quantum mechanical calculations can accurately predict various spectroscopic parameters, aiding in the structural characterization of novel compounds. This is particularly useful for complex, rigid molecules like derivatives of this compound.

Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), have been used to calculate and interpret the chiroptical spectra (e.g., Circular Dichroism and Circularly Polarized Luminescence) of chiral bicyclic ketones related to the bicyclo[2.2.1]heptane system. researchgate.net These calculations provide insight into the electronic properties of both ground and excited states, allowing for a satisfactory interpretation of the experimental spectra. researchgate.net

Furthermore, computational studies on fluorinated bicyclo[2.2.1]heptan-7-ols have demonstrated the ability to predict NMR properties, such as spin-spin coupling constants. beilstein-journals.orgnih.gov For example, the ¹hJ(F,H(O)) coupling constant was shown to be modulated by the presence of an intramolecular hydrogen bond, a feature identified through quantum chemical calculations. beilstein-journals.orgnih.gov The agreement between calculated and experimental spectroscopic data provides strong evidence for the computationally determined structural and electronic features. The structure of newly synthesized derivatives is routinely confirmed by comparing experimental NMR data with predicted spectra. mdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
Camphor (B46023)
2-fluorobicyclo[2.2.1]heptan-7-ol
N,N′-diarylsquaramide
2,8-diazabicyclo[3.2.1]oct-2-ene

Chemical Reactivity and Derivatization of Bicyclo 2.2.1 Heptan 2 Amine

Amine Functionalization Reactions (e.g., Alkylation, Acylation, Urea Formation)

The primary amine group of bicyclo[2.2.1]heptan-2-amine is a versatile handle for a range of functionalization reactions, including alkylation, acylation, and the formation of ureas. These reactions allow for the introduction of diverse substituents, modifying the compound's physical and chemical properties.

Alkylation: The nitrogen atom can be alkylated to introduce various groups. For instance, the diethylaminoethyl group can be added through the alkylation of the nitrogen atom in the bicyclic amine. evitachem.com A kinetic study on the alkylation of a related compound, (1S,4R)‐1‐amino‐7,7‐dimethylbicyclo[2.2.1]heptan‐2‐one, with reagents like methyl iodide, allyl bromide, and benzyl (B1604629) bromide showed that reactions with methyl iodide can lead to both mono- and dialkylated products, while allyl and benzyl bromide typically yield only monoalkylated products. researchgate.net The reaction mechanism is generally SN2, though SN1 pathways have been observed with certain substrates like benzyl bromide. researchgate.net

Acylation: Acylation reactions are commonly used to form amides. For example, this compound can be treated with an acyl chloride to produce amide compounds. This strategy has been employed in the synthesis of N,N′-diarylsquaramide CXCR2 selective antagonists, where a bicyclo[2.2.1]heptane moiety was introduced into the final structure. nih.govrsc.org

Urea Formation: this compound serves as a precursor for the synthesis of 1,3-disubstituted ureas, which are recognized as potent inhibitors of soluble epoxide hydrolase (sEH) and RNA virus replication. nih.gov One common synthetic method involves the reaction of the amine with an appropriate isocyanate. rjraap.com An alternative and often higher-yielding approach involves reacting this compound with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an intermediate that then reacts with a second amine to produce the asymmetric urea. nih.gov This method avoids the use of toxic isocyanates and can produce yields of up to 94%. nih.gov

Reaction TypeReagents/MethodProduct TypeKey FindingsReferences
AlkylationMethyl iodide, Allyl bromide, Benzyl bromideMono- and Di-alkylated aminesReactions typically proceed via an SN2 mechanism. Nonspecific alkylation can occur with reagents like methyl iodide. evitachem.comresearchgate.net
AcylationAcyl chloridesAmidesUsed to incorporate the bicyclo[2.2.1]heptane scaffold into larger, biologically active molecules. nih.govrsc.org
Urea FormationIsocyanates or 1,1'-Carbonyldiimidazole (CDI) followed by a second amine1,3-Disubstituted ureasThe CDI method offers high yields (up to 94%) and avoids toxic isocyanate reagents. The resulting ureas show potential as enzyme inhibitors. nih.govrjraap.com

Oxidation and Reduction Transformations of the this compound Core

The bicyclo[2.2.1]heptane core can undergo various oxidation and reduction reactions, although these often target substituents or unsaturated precursors rather than the saturated hydrocarbon scaffold itself.

Oxidation: Anodic oxidation of the parent olefin, bicyclo[2.2.1]hept-2-ene, in methanolic sodium methoxide (B1231860) can lead to a variety of products, including dimethoxylated compounds and methyl carbonates, demonstrating the reactivity of the scaffold under electrochemical conditions. rsc.org Chemical oxidation of the double bond in bicyclo[2.2.1]heptene-2 using reagents like aqueous permanganate (B83412) is a known method to produce diols. acs.org

Reduction: Reduction reactions are crucial in the synthesis of this compound and its derivatives. A common synthetic route involves the catalytic hydrogenation of a nitro-containing precursor, often using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere. mdpi.comgoogle.com Another key transformation is the reduction of azides to form the primary amine. bch.roresearchgate.net This step is valuable as the azide (B81097) intermediates themselves can be used in "click chemistry" reactions. bch.roresearchgate.net For example, an efficient procedure for obtaining ether-protected bicyclo[2.2.1]heptane amines involves the reduction of an azide intermediate as a key step. bch.ro

Cycloaddition Reactions Involving Bicyclo[2.2.1]heptane Scaffolds for Novel Structures

Cycloaddition reactions are powerful, atom-economical strategies for constructing the bicyclo[2.2.1]heptane ring system. acs.org These reactions are considered highly accessible routes for synthesizing the core scaffold, which can then be further functionalized. acs.org

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a classic method for forming the bicyclo[2.2.1]heptane skeleton. google.com An organocatalytic formal [4+2] cycloaddition has been developed to provide rapid and highly enantioselective access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.orgrsc.orgrsc.org This approach is significant as it allows for the direct synthesis of bicyclo[2.2.1]heptanes with a functionalized bridgehead. rsc.orgrsc.org

[2π + 2σ] Cycloaddition: A more recent development involves a pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes with alkenes. acs.org This method provides a modular and efficient route for constructing the bicyclo[2.2.1]heptane framework using a simple and inexpensive catalyst. acs.org

[2+2+2] Cycloaddition: Rhodium-catalyzed [2+2+2] cycloaddition reactions involving allenes have also been utilized for the synthesis of enantioenriched bicyclo[2.2.1]heptane derivatives. tdx.cat

Synthesis of Conformationally Constrained Amino Acid Derivatives and Peptidomimetics

The rigid structure of the bicyclo[2.2.1]heptane scaffold makes it an excellent building block for creating conformationally constrained amino acids and peptidomimetics. These molecules are designed to mimic the secondary structures of peptides, such as turns and helices, and are valuable tools in medicinal chemistry.

An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been developed to create a novel gamma-turn mimic. nih.gov Structural analysis using NMR spectroscopy confirmed the presence of an intramolecular hydrogen bond, which enforces the desired turn structure. nih.gov

Furthermore, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a well-studied non-natural, bicyclic α-amino acid. mdpi.com It acts as a blocker of nonpolar amino acid transport across cell membranes and is used as a model compound for studying amino acid transporters. mdpi.com The synthesis of various bicyclo[2.2.1]heptane-derived amino acids continues to be an active area of research. researchgate.net

Formation of Coordination Complexes and their Application as Ligands in Metal Catalysis

Derivatives of this compound are effective chiral ligands for transition-metal catalysis. rsc.org The rigid bicyclic framework imparts specific stereochemical constraints that can lead to high enantioselectivity in catalytic reactions.

For example, a Schiff base ligand, (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid, derived from camphor (B46023) (a trimethylated bicyclo[2.2.1]heptan-2-one), has been used to synthesize coordination complexes with various metal ions, including Cu(II), Ni(II), Co(II), Zn(II), and Fe(II). researchgate.net Spectroscopic data suggest that these complexes typically adopt a 1:2 metal-to-ligand ratio with an octahedral geometry. researchgate.net Chiral amines and their derivatives are generally considered excellent ligands for transition metals used in asymmetric catalysis. The bicyclo[2.2.1]heptane framework is a cornerstone in this field, exemplified by ligands such as diphonane. acs.org

Metal IonLigandMetal-to-Ligand RatioProposed GeometryReference
Cu(II)(E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid1:2Octahedral researchgate.net
Ni(II)(E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid1:2Octahedral researchgate.net
Co(II)(E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid1:2Octahedral researchgate.net
Zn(II)(E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid1:2Octahedral researchgate.net
Fe(II)(E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid1:2Octahedral researchgate.net

Advanced Applications in Medicinal Chemistry and Biological Sciences

Bicyclo[2.2.1]heptan-2-amine as a Neurotransmitter Analog and Receptor Modulator

The bicyclo[2.2.1]heptane framework has been instrumental in the design of compounds that modulate neurotransmitter receptor activity, with a significant focus on the N-methyl-D-aspartate (NMDA) receptor, a critical player in neuronal communication and plasticity.

Overstimulation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease (AD). nih.govresearchgate.net Consequently, antagonists that can block the NMDA receptor offer a promising therapeutic strategy. researchgate.net Derivatives of this compound have been designed and synthesized as uncompetitive NMDA receptor antagonists that act at the phencyclidine (PCP) binding site within the receptor's ion channel. nih.govnih.gov By blocking the channel, these compounds can mitigate the detrimental effects of excessive glutamate stimulation. researchgate.net This approach has seen clinical success with the FDA-approved drug memantine (B1676192), which is also an adamantane-based uncompetitive NMDA antagonist used for the treatment of moderate-to-severe Alzheimer's disease. nih.govnih.gov The development of novel this compound derivatives aims to improve upon existing therapies, seeking enhanced efficacy and better side-effect profiles for treating conditions like AD, Parkinson's disease, epilepsy, and other glutamate-dependent disorders. researchgate.netnih.gov

The therapeutic potential of these novel antagonists is underpinned by their binding affinity to the NMDA receptor. Pharmacological studies have focused on characterizing this interaction to identify lead compounds for further development. In one such study, a series of N-substituted bicyclo[2.2.1]heptan-2-amines were synthesized and evaluated. nih.gov Compound 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound (referred to as 5a in the study) was identified as a promising lead compound. nih.govnih.gov It demonstrated moderate binding affinity and showed neuroprotective activity in a maximal electroshock (MES) test, indicating its potential as an anticonvulsant. The toxicity profiles of these compounds were also assessed and found to be similar to memantine, further supporting their potential for development. nih.govnih.gov

Compound DerivativeActivityBinding Affinity (IC50)
2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound (5a)NMDA Receptor Antagonist7.86 μM

CXC Chemokine Receptor 2 (CXCR2) Antagonism and Anti-Cancer Research

The CXC chemokine receptor 2 (CXCR2) and its activating ligands, such as interleukin-8 (IL-8), play a crucial role in inflammation and angiogenesis (the formation of new blood vessels). rsc.orggoogle.com There is a growing body of evidence demonstrating an intimate relationship between CXCR2 signaling and the progression of various cancers. rsc.orgsemanticscholar.org This has established CXCR2 as an attractive target for novel anti-cancer therapies. rsc.orgnih.gov

CXCR2 signaling contributes significantly to cancer progression by promoting tumor angiogenesis, which supplies tumors with essential nutrients and oxygen. google.com Furthermore, many tumor cells express CXCR2 and can secrete its ligands, creating an autocrine loop that stimulates their own growth. google.com The receptor is also critical for recruiting immunosuppressive cells, such as myeloid-derived suppressor cells (MDSC), into the tumor microenvironment, which helps the tumor evade the immune system. google.com A key role of CXCR2 is in cancer metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body. researchgate.net Therefore, blocking the CXCR2 receptor is a promising strategy to inhibit tumor growth, block angiogenesis, and prevent metastasis. rsc.orggoogle.com

Given the high homology between CXCR2 and its relative, CXCR1 (77% similarity), developing selective antagonists is a key challenge. nih.govnih.gov Research has led to the identification of a bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide scaffold as a potent and selective CXCR2 antagonist. nih.govnih.gov Structure-activity relationship (SAR) studies were conducted to optimize this scaffold. These studies explored how different chemical groups attached to the core structure influenced binding affinity and selectivity. For instance, introducing an electron-donating methyl group or an electron-withdrawing cyano group at a specific position resulted in a loss of activity. rsc.orgnih.gov Through systematic modifications, compound 2e (a specific N,N′-diarylsquaramide derivative bearing the bicyclo[2.2.1]heptane moiety) was identified as a highly potent and selective antagonist for CXCR2 over CXCR1. nih.govsemanticscholar.org

CompoundCXCR2 IC50CXCR1 IC50Selectivity Ratio (CXCR1/CXCR2)
2a3.8 μM>10 μM>2.6
2b0.45 μM>10 μM>22.2
2e48 nM2.9 μM60.4

The lead compound 2e was further evaluated in preclinical models to assess its anti-cancer efficacy. nih.gov In vitro biological assays demonstrated that the compound has a significant anti-cancer metastatic effect against the CFPAC1 pancreatic cancer cell line. nih.govsemanticscholar.org The compound also showed high stability in simulated gastric and intestinal fluids, as well as in human and rat plasma. nih.gov

Subsequent in vivo pharmacokinetic studies in rats were performed to understand how the compound is absorbed, distributed, metabolized, and excreted by a living organism. nih.gov The results indicated that compound 2e has an excellent pharmacokinetic profile, suggesting it could be a reasonable starting point for further drug development. nih.govnih.gov

CompoundParameterValue
2e (in vivo rat model)Cmax2863 ng/mL
t1/22.58 h
MRT3.43 h

Investigation of Analgesic and Other Neurological Effects of this compound Derivatives

Derivatives of this compound have been a focal point of research for their potential therapeutic applications in a range of neurological and neuropsychiatric disorders. mdpi.com These compounds are often designed as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, targeting the phencyclidine (PCP) binding site. mdpi.comresearchgate.net The NMDA receptor's over-activation is implicated in the pathophysiology of numerous conditions, including epilepsy, chronic pain syndromes, schizophrenia, and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. mdpi.com

Research has shown that analogs of PCP, which includes certain this compound derivatives, exhibit a variety of therapeutically interesting effects. nih.gov These include anticonvulsant and neuroprotective activities against neural damage. nih.gov Specifically, pharmacological evaluations have identified certain N-substituted bicyclo-heptan-2-amines as promising leads. For instance, one derivative demonstrated significant neuroprotection in the maximal electroshock (MES) test, a common screening model for anticonvulsant activity. researchgate.net

Further studies have explored the potential of these compounds to ameliorate neurodegeneration. researchgate.net By acting as NMDA receptor antagonists, they can prevent the over-excitation of neurons, a mechanism that leads to cell death in various neurological insults. researchgate.net The therapeutic potential extends to treating conditions associated with the "over-activation" of NMDA receptors, which includes not only neurodegenerative diseases but also cerebral ischemia, stroke, and brain trauma. researchgate.net Some derivatives have been found to exhibit neuroprotective effects against NMDA-induced toxicity in vitro and show anticonvulsant activities in animal models. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

The exploration of this compound derivatives has been significantly guided by structure-activity relationship (SAR) studies to optimize their therapeutic potential and selectivity for specific biological targets. The unique three-dimensional and hydrophobic properties of the bicyclo[2.2.1]heptane scaffold make it a valuable motif in drug discovery. rsc.org

In the context of CXCR2 selective antagonists for anti-cancer metastasis, SAR studies have been crucial. rsc.org The introduction of a simple bicyclo[2.2.1] moiety into an N,N'-diarylsquaramide skeleton resulted in a compound with a 113-fold selectivity for the CXCR2 receptor over the CXCR1 receptor. rsc.org Subsequent modifications to other parts of the molecule, such as the introduction of different electron-withdrawing or electron-donating groups, led to significant changes in activity. nih.gov For example, adding a methyl (electron-donating) or a cyano (electron-withdrawing) group resulted in a loss of activity, highlighting the sensitive electronic requirements for potent antagonism. nih.govsemanticscholar.org

Computational docking studies have further illuminated the SAR, suggesting that different stereoisomers can exhibit distinct binding modes. For one CXCR2 antagonist, the (S)-enantiomer was predicted to form more extensive hydrogen bond networks with key residues like Arg80, Tyr314, and Gly244 compared to the (R)-enantiomer. rsc.orgsemanticscholar.org The bicyclo[2.2.1]heptane moiety itself was found to insert into a hydrophobic pocket, anchoring the molecule to the receptor. rsc.orgsemanticscholar.org

In the development of NMDA receptor antagonists, SAR studies have also been pivotal. Research has indicated that the SAR profile for arylcycloheptylamines, including this compound derivatives, differs from that of arylcyclohexylamines like PCP. researchgate.net This suggests that the rigid bicyclic structure imposes unique conformational constraints that influence receptor binding and activity.

The following table summarizes the impact of different substituents on the activity of bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramides as CXCR2 antagonists.

CompoundR2 SubstituentCXCR2 IC50 (μM)Selectivity Ratio (CXCR1 IC50 / CXCR2 IC50)
1a -0.062113
2a Methyl3.8-
2b Cyano0.45-
2e (structure with bicyclo[2.2.1]heptane)0.04860.4

Data compiled from research on CXCR2 selective antagonists. rsc.orgnih.gov

Toxicity and Safety Profile Assessment in Preclinical Models (e.g., Cell Lines, Animal Models)

The preclinical safety assessment of this compound derivatives is a critical step in evaluating their therapeutic potential. nih.govevotec.comnih.gov These evaluations are essential before a drug candidate can be tested in humans and help in identifying potential adverse effects. evotec.comnih.gov

For novel N-substituted bicyclo-heptan-2-amines designed as NMDA receptor antagonists, toxicity has been examined in various preclinical models. mdpi.comnih.gov Studies have utilized cell lines such as Madin-Darby Canine Kidney (MDCK) cells, which can serve as a model for the blood-brain barrier, and N2a neuroblastoma cells, a neuronal cell line. mdpi.comnih.gov The toxicity profiles of these novel compounds were compared to memantine, an FDA-approved NMDA receptor antagonist used for treating Alzheimer's disease. mdpi.comnih.gov

The results indicated that the synthesized compounds exhibited toxicity profiles similar to memantine. mdpi.comnih.gov Specifically, toxicity was dose-dependent, generally appearing at concentrations above 100 μM, with IC50 values greater than 150 μM for each cell line. mdpi.comnih.gov Given that the therapeutic serum level of memantine is around 1 µM, these findings suggest that the novel this compound derivatives could possess acceptable therapeutic indexes. mdpi.comnih.gov

One particular compound, 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound, was identified as having an acceptable toxicity profile in both MDCK and N2a cell lines. mdpi.comnih.gov This compound had previously been identified as a promising lead based on its binding affinity and anticonvulsant activity, making it a strong candidate for further investigation. mdpi.comnih.gov

The table below presents the toxicity data for a lead compound compared to memantine in MDCK cells after 24 hours of treatment.

CompoundConcentration (μM)Mean Percentage of Viable Cells (%) (± S.E.M.)
Memantine 10101 ± 0.24
5095.6 ± 0.25
Compound 5a 10104 ± 0.11
50105 ± 0.06

Data from MTT assay on MDCK cells, compared to untreated controls. mdpi.com

In addition to in vitro cell line studies, the genotoxic effects of related bicyclo[2.2.1]heptane structures have been investigated. For instance, 2,2'-bis(bicyclo[2.2.1]heptane) was shown to have a genotoxic effect in bacterial lux-biosensors, causing a bacterial SOS response, which indicates DNA damage. nih.gov The study suggested that this toxicity might be mediated through the generation of reactive oxygen species. nih.gov

Applications in Materials Science and Organocatalysis

Utilization as Building Blocks for Advanced Materials and Specialty Polymers

While direct applications of bicyclo[2.2.1]heptan-2-amine in the main chain of specialty polymers are not extensively documented in readily available literature, its derivatives are employed to create advanced materials with specific functionalities. The rigid norbornane (B1196662) framework can impart unique thermal and mechanical properties to polymers. Strained bicyclic systems like those derived from norbornene are known to be suitable for Ring-Opening Metathesis Polymerization (ROMP) reactions, suggesting that derivatives of this compound could potentially be used to synthesize polymers with tailored architectures and properties. metu.edu.tr

Design and Implementation as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The chiral nature of this compound makes it a significant building block in the field of asymmetric synthesis. Its rigid conformational structure is a key feature that allows for effective stereochemical control.

As a chiral auxiliary , this compound can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is achieved, the auxiliary can be removed. The bornanesultam, a well-known chiral auxiliary, is based on the related camphor (B46023) skeleton, which shares the bicyclo[2.2.1]heptane framework, highlighting the utility of this rigid scaffold in asymmetric transformations. rsc.orgacs.org

As a chiral ligand , this compound and its derivatives can be coordinated to a metal center to create a chiral catalyst. These chiral metal complexes can then catalyze a variety of enantioselective reactions. Chiral amines and their derivatives are well-regarded as effective ligands for transition metals used in asymmetric catalysis. For instance, chiral diene ligands based on the bicyclo[2.2.1]heptadiene structure have been successfully used in rhodium-catalyzed asymmetric additions. nih.gov

Development and Application of this compound-Derived Organocatalysts (e.g., Thiourea (B124793) Catalysts)

A significant application of this compound is in the development of bifunctional organocatalysts, particularly those incorporating a thiourea moiety. These catalysts operate through hydrogen bonding interactions to activate substrates and control the stereochemical outcome of a reaction.

The general structure of these catalysts involves the chiral bicyclo[2.2.1]heptane backbone, a hydrogen-bonding thiourea group, and often a secondary or tertiary amine that can act as a Brønsted base or participate in enamine catalysis. pwr.edu.pl The combination of these functionalities allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction. mdpi.com

Camphor-derived diamines, which feature the bicyclo[2.2.1]heptane skeleton, have been used to synthesize a range of thiourea organocatalysts. mdpi.com These catalysts have proven effective in promoting various organic reactions, including Michael additions. mdpi.com The modular synthesis of these catalysts allows for fine-tuning of their steric and electronic properties to optimize performance for specific reactions. pwr.edu.pl

Table 1: Examples of this compound-Derived Thiourea Organocatalysts and Their Applications

Catalyst Structure (General) Reaction Type Reference
Thiourea connected to a chiral bicyclic backbone with a secondary or tertiary amine Chiral base or enamine catalytic activations pwr.edu.pl
Camphor-derived diamine-based thioureas 1,4-additions of 1,3-dicarbonyl compounds to trans-β-nitrostyrene mdpi.com
Bifunctional amine- and hydroxy-substituted thiourea derivatives Diels-Alder reaction uni-giessen.de

Role in Catalyst Design and Optimization for Enantioselective Organic Reactions

The bicyclo[2.2.1]heptane framework plays a crucial role in the design and optimization of catalysts for enantioselective organic reactions. Its rigid structure reduces the number of accessible conformations of the catalyst-substrate complex, leading to a more ordered transition state and, consequently, higher enantioselectivity.

The stereochemistry of the bicyclo[2.2.1]heptane core is a key determinant of the catalyst's performance. By strategically modifying the substituents on the bicyclic scaffold, researchers can fine-tune the steric environment around the active site of the catalyst. This allows for the optimization of catalyst activity and selectivity for a given transformation.

For example, in the case of thiourea-based organocatalysts, the choice of the amine component and the substitution pattern on the bicyclic backbone can significantly impact the catalyst's effectiveness in reactions like the Diels-Alder reaction, acetalization, and stereoselective acyl transfer. uni-giessen.de Similarly, chiral camphor-based amino alcohols and aminodiols, which contain the bicyclo[2.2.1]heptane skeleton, have been utilized as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, with the stereochemical outcome being influenced by the ligand structure. scirp.org

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is an active area of research, as these compounds are not only valuable as catalysts and ligands but also as key intermediates in the synthesis of biologically active molecules. rsc.orgacs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Bicyclo[2.2.1]heptan-2-amine Derivatives with Enhanced Bioactivity and Selectivity

The inherent structural rigidity and stereochemical complexity of the this compound scaffold make it an attractive starting point for designing novel bioactive compounds. Researchers are actively modifying this core structure to create derivatives with improved potency and selectivity for a range of biological targets.

Key areas of exploration include:

CXCR2 Antagonists for Cancer Metastasis: Derivatives incorporating the bicyclo[2.2.1]heptane moiety into an N,N′-diarylsquaramide skeleton have been identified as potent and selective antagonists of the CXCR2 receptor, a key player in cancer metastasis. nih.govrsc.org Optimization of this scaffold led to the identification of compound 2e, which demonstrates significant CXCR2 antagonistic activity (IC50 = 48 nM) and a high selectivity over the related CXCR1 receptor. nih.govrsc.org This line of research aims to develop new therapeutic strategies for metastatic cancers. nih.gov

NMDA Receptor Antagonists for Neurodegenerative Disorders: Scientists have designed and synthesized novel N-substituted bicyclo-heptan-2-amines as uncompetitive antagonists for the NMDA receptor. mdpi.comnih.gov These compounds have potential as treatments for Alzheimer's disease and other glutamate-dependent neurological disorders. mdpi.com For instance, 2-phenyl-N-(2-(piperidin-1-yl) ethyl)this compound (5a) has emerged as a promising lead compound with an acceptable toxicity profile, comparable to the FDA-approved drug memantine (B1676192). mdpi.com

Agents for Treating Proteinopathies: A derivative known as BRD4780 (rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride) has been identified as a compound capable of clearing mutant, misfolded proteins. acs.orggoogle.com Specifically, it was found to clear frameshift Mucin 1 (MUC1-fs), a protein implicated in MUC1 kidney disease (MKD), from kidney epithelial cells without affecting the wild-type protein. acs.org This discovery opens avenues for treating a variety of diseases caused by the accumulation of aberrant proteins. google.com

Antiviral Agents: The bicyclo[2.2.1]heptane skeleton is being explored as a sugar moiety substitute in 1′-homocarbocyclic nucleoside analogs. mdpi.com Several of these synthesized compounds have shown activity against Herpes Simplex Virus-1 (HSV-1), with some exhibiting inhibitory concentrations (IC50) comparable to the antiviral drug acyclovir, suggesting the potential for developing new antiviral therapies. mdpi.com

Derivative ClassTargetTherapeutic PotentialKey Findings
N,N′-diarylsquaramidesCXCR2 ReceptorAnti-cancer metastasisCompound 2e shows high antagonistic activity (IC50 = 48 nM) and selectivity (60.4-fold over CXCR1). nih.govrsc.org
N-substituted bicyclo-heptan-2-aminesNMDA ReceptorNeurodegenerative disorders (e.g., Alzheimer's)Lead compound 5a demonstrates a toxicity profile comparable to memantine. mdpi.com
3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amineProtein clearance pathwaysProteinopathies (e.g., MUC1 Kidney Disease)BRD4780 clears mutant MUC1-fs protein in vitro and in vivo. acs.orggoogle.com
1′-Homocarbocyclic Nucleoside AnalogsViral enzymesViral infections (e.g., HSV-1)Compounds 6j and 6d show lower IC50 values than acyclovir. mdpi.com

Advanced Mechanistic Investigations of Biological and Catalytic Processes at the Molecular Level

A deeper understanding of how this compound and its derivatives function at the molecular level is crucial for future development. Advanced mechanistic studies are being employed to elucidate the precise interactions and reaction pathways involved in their biological and catalytic activities.

For example, in the context of catalysis, a pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition has been developed for synthesizing bicyclo[2.2.1]heptanes. acs.org Mechanistic studies, including radical trapping experiments, have led to a proposed catalytic cycle. This cycle begins with the homolytic cleavage of the B–B bond in an electron-deficient boronic ester, which generates the catalytically active pyridine-boron radical intermediate. acs.org Such investigations into reaction mechanisms are fundamental for optimizing catalysts and expanding their synthetic utility.

In the biological realm, understanding the mechanism of action of derivatives like the NMDA receptor antagonists is a key focus. evitachem.com These compounds act as uncompetitive antagonists at the phencyclidine (PCP) binding site, and detailed structure-activity relationship (SAR) studies help to map the specific interactions that govern their binding and inhibitory effects. mdpi.com

Integration of Computational and Experimental Approaches for Rational Drug Discovery and Advanced Material Design

The synergy between computational modeling and experimental validation is accelerating the design of new molecules based on the this compound scaffold. Molecular docking, density functional theory (DFT), and other computational techniques provide invaluable insights into molecular structure, binding modes, and reactivity, guiding the synthesis of more effective compounds. researchgate.net

In the development of CXCR2 antagonists, molecular docking was used to predict the binding modes of different stereoisomers. nih.govrsc.org The computational results suggested that the (S)-enantiomer of compound 2e likely exhibits a stronger binding interaction, with its bicyclo[2.2.1]heptane moiety inserting into a key hydrophobic pocket and forming additional hydrogen bonds with receptor residues. nih.govrsc.org This type of in silico analysis provides a rational basis for prioritizing which enantiomers to synthesize and test, saving significant time and resources. nih.gov

Similarly, theoretical studies using DFT have been applied to investigate the molecular structure of new organotellurium compounds derived from a bicyclo[2.2.1]heptane precursor (camphor). researchgate.net These calculations help to understand the electronic properties, such as HOMO-LUMO energy gaps, which are critical for designing advanced materials with specific electronic or optical properties. researchgate.net

Development of Scalable and Sustainable Synthetic Methodologies for Enantiopure this compound Scaffolds

The therapeutic potential of many this compound derivatives is dependent on a specific stereoisomer. Therefore, the development of efficient, scalable, and sustainable methods for producing enantiopure forms of these scaffolds is a critical area of research.

Several strategies are being pursued:

Chiral Chromatography: For compounds like BRD4780, a multigram-scale synthesis has been developed that utilizes chiral Supercritical Fluid Chromatography (SFC) to separate the enantiomers. acs.org This method involves protecting the amine group, which facilitates effective chromatographic separation. acs.org

Asymmetric Synthesis: Organocatalysis has enabled a formal [4 + 2] cycloaddition reaction to produce bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity. rsc.org This metal-free approach operates under mild conditions, is amenable to large-scale preparation, and provides rapid access to chiral bicyclic structures from simple starting materials. rsc.org

Stereodivergent Synthesis: The retro-Dieckmann reaction has been employed as a tool for the enantiopure synthesis of all four stereoisomers of carbapenam-3-carboxylic acid methyl ester, starting from a 7-azabicyclo[2.2.1]heptan-2-one derivative. acs.org This demonstrates a sophisticated strategy for accessing diverse stereoisomers from a common precursor.

Scalable Approaches from Meso Compounds: A practical and scalable synthesis for enantiomerically pure exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines has been reported starting from a meso-tert-butyl carboxylate compound. researchgate.net

These advancements are crucial for moving promising laboratory-scale compounds toward clinical and industrial viability.

Identification of New Therapeutic Targets and Industrial Applications Beyond Current Scope

While significant progress has been made in areas like cancer and neurodegeneration, the unique properties of the this compound scaffold suggest its utility may extend to a much broader range of applications.

Future research is aimed at identifying novel therapeutic targets. The rigid, chiral nature of these molecules makes them ideal for designing ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes that have thus far been difficult to target selectively. The ability of BRD4780 to clear misfolded proteins suggests that other derivatives could be developed for a wide array of proteinopathies beyond MUC1 kidney disease. acs.orggoogle.com

Beyond pharmaceuticals, the bicyclo[2.2.1]heptane framework has potential in various industrial applications. cymitquimica.com Its rigid structure can be incorporated into polymers to enhance their thermal and mechanical properties. In asymmetric synthesis, chiral derivatives can serve as valuable ligands for metal catalysts or as organocatalysts themselves, facilitating the efficient production of other high-value chiral chemicals. The continued exploration of this versatile chemical scaffold is poised to uncover new and valuable applications in both medicine and materials science.

Q & A

Basic: What are the common synthetic routes for preparing Bicyclo[2.2.1]heptan-2-amine derivatives?

Methodological Answer:
Derivatives are typically synthesized via Grignard reactions or azide reduction. For example:

  • Grignard Approach : React substituted bromobenzene with magnesium to form a Grignard reagent, which is then reacted with norcamphor (bicyclo[2.2.1]heptan-2-one). The resulting alcohol is converted to an azide and reduced to the amine using Staudinger conditions or catalytic hydrogenation .
  • Isocyanate Coupling : this compound reacts with 1,1'-carbonyldiimidazole (CDI) to form isocyanate intermediates, which are coupled with amines to yield 1,3-disubstituted ureas (yields: 82–94%).
    Key Characterization :
  • NMR/MS : Confirm regiochemistry and purity (e.g., 1H^1H NMR coupling constants for norbornane ring protons).
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values).

Advanced: How can reaction protocols be optimized to minimize symmetrical urea by-products during 1,3-disubstituted urea synthesis?

Methodological Answer:
Symmetrical urea formation arises from unreacted amine reacting with intermediate isocyanates. Optimization strategies include:

  • Controlled Stoichiometry : Use excess isocyanate (1.5–2 eq.) to favor unsymmetrical product formation.
  • Temperature Modulation : Conduct reactions at 0–5°C to slow isocyanate hydrolysis and by-product formation.
  • Nucleophilicity Matching : Pair less nucleophilic amines (e.g., halogenated anilines) with bicyclo[2.2.1]heptane isocyanate to reduce competing reactions.
    Data Table :
Amine TypeReaction Temp (°C)Symmetrical Urea Yield (%)Target Urea Yield (%)
4-Fluoroaniline0882
Piperidine253558

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H NMR distinguishes endo/exo isomers via coupling constants (e.g., J=7.2HzJ = 7.2 \, \text{Hz} for exo protons).
    • 13C^{13}\text{C} NMR identifies quaternary carbons in the norbornane framework .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 292.4 for biphenyl amides).
  • X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., rel-(1R,2R,4S) configurations ).

Advanced: How do researchers reconcile conflicting data between NMDA receptor affinity and cellular toxicity in bicycloheptane-based antagonists?

Methodological Answer:

  • In Vitro Binding vs. Toxicity Assays :
    • Binding Affinity : Measured via competitive displacement of 3H^3H-MK-801 in rat cortical membranes (IC50_{50} values ).
    • Toxicity Screening : Assessed using MDCK (epithelial) and N2a (neuronal) cell lines via MTT assays at 0–500 µM .
      Data Table :
CompoundNMDA IC50_{50} (µM)MDCK IC50_{50} (µM)N2a IC50_{50} (µM)
5a 1.2220190
Memantine0.8250210

Interpretation : Compounds with sub-100 µM toxicity (e.g., 5a ) are viable for in vivo studies, as therapeutic serum levels (~1 µM) are far below cytotoxic thresholds .

Advanced: What mechanistic insights explain the antiviral activity of bicycloheptane-derived ureas against RNA viruses?

Methodological Answer:

  • Target Identification :
    • sEH Inhibition : Bicycloheptane ureas inhibit soluble epoxide hydrolase (sEH), modulating anti-inflammatory epoxyeicosatrienoic acids (EETs), which disrupt viral replication.
    • Coronavirus Protease Binding : Docking studies suggest urea derivatives bind to SARS-CoV-2 main protease (Mpro^\text{pro}) active sites via H-bonding with His41.
      Experimental Validation :
  • Plaque Reduction Assays : EC50_{50} values of 0.5–5 µM in Vero E6 cells infected with SARS-CoV-2.
  • Enzyme Kinetics : Competitive inhibition with KiK_i values < 100 nM for sEH.

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